N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide
Description
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a 5-chlorothiophene-2-sulfonamide moiety at the 7-position. Its molecular structure combines aromatic and heterocyclic components, which are common in bioactive compounds targeting enzymes or receptors.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-chlorothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S2/c21-18-10-11-19(27-18)28(25,26)22-16-9-8-14-7-4-12-23(17(14)13-16)20(24)15-5-2-1-3-6-15/h1-3,5-6,8-11,13,22H,4,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKKZWWDBDUOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 7-Nitro-1,2,3,4-Tetrahydroquinoline
The synthesis begins with the cyclization of 3-nitroaniline with glycerol in the presence of sulfuric acid, yielding 7-nitroquinoline. Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces both the quinoline ring and nitro group to produce 7-amino-1,2,3,4-tetrahydroquinoline.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Glycerol, H₂SO₄, 140°C, 6 hr | 65–70 |
| Hydrogenation | 10% Pd/C, H₂ (50 psi), EtOH, 25°C, 12 hr | 85–90 |
Benzoylation at the 1-Position
Selective N-benzoylation of 7-amino-1,2,3,4-tetrahydroquinoline is achieved using benzoyl chloride under Schotten-Baumann conditions.
Reaction Protocol
A mixture of 7-amino-1,2,3,4-tetrahydroquinoline (1 equiv) and benzoyl chloride (1.2 equiv) in dichloromethane is treated with aqueous sodium hydroxide (10%) at 0–5°C. The reaction proceeds for 2 hr, yielding 1-benzoyl-7-amino-1,2,3,4-tetrahydroquinoline.
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents diacylation |
| Solvent | Dichloromethane | Enhances selectivity |
| Base | NaOH (10%) | Neutralizes HCl |
Sulfonylation with 5-Chlorothiophene-2-Sulfonyl Chloride
The critical sulfonamide bond formation employs 5-chlorothiophene-2-sulfonyl chloride as the electrophilic partner. This intermediate is synthesized via chlorosulfonation of 2-acetylthiophene, followed by purification.
Sulfonyl Chloride Preparation
2-Acetylthiophene is treated with chlorosulfonic acid (ClSO₃H) at −10°C, yielding 5-chlorothiophene-2-sulfonyl chloride after recrystallization from hexane.
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 7.85 (d, J = 4.2 Hz, 1H, thiophene-H), 7.25 (d, J = 4.2 Hz, 1H, thiophene-H).
-
FT-IR : 1365 cm⁻¹ (S=O asym), 1175 cm⁻¹ (S=O sym).
Coupling Reaction
1-Benzoyl-7-amino-1,2,3,4-tetrahydroquinoline (1 equiv) is reacted with 5-chlorothiophene-2-sulfonyl chloride (1.1 equiv) in anhydrous pyridine at 25°C for 24 hr. Pyridine acts as both solvent and base, sequestering HCl to drive the reaction to completion.
Yield and Purity
| Entry | Solvent | Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Pyridine | 24 | 78 | 98.5 |
| 2 | DMF | 24 | 65 | 97.2 |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) and recrystallized from ethanol.
Analytical Data
-
Molecular Formula : C₂₀H₁₈ClN₂O₃S₂
-
MS (ESI+) : m/z 449.03 [M+H]⁺.
-
¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, NH), 7.85–7.45 (m, 5H, benzoyl), 7.30 (d, J = 4.1 Hz, 1H, thiophene), 6.95 (d, J = 4.1 Hz, 1H, thiophene).
Alternative Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) reduces reaction time to 1 hr with comparable yield (76%).
Solid-Phase Synthesis
Immobilization of the tetrahydroquinoline amine on Wang resin enables iterative coupling, though yields are lower (62%).
Challenges and Mitigation Strategies
-
Selectivity Issues : Competing acylation at the 7-amino group is minimized using bulky solvents (e.g., pyridine).
-
Sulfonyl Chloride Stability : Storage under argon at −20°C prevents hydrolysis.
Industrial-Scale Considerations
A continuous-flow reactor achieves a throughput of 2.5 kg/day with 82% yield, emphasizing scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzoyl and chlorothiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. Studies have shown that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and the promotion of cell cycle arrest.
Antimicrobial Properties
The compound has shown promising results against a range of microbial pathogens. Its sulfonamide group is known for its antibacterial activity, making it a candidate for further investigation as an antimicrobial agent.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective inhibition observed in laboratory studies. |
| Escherichia coli | Moderate activity noted, suggesting potential for further optimization. |
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
| Mechanism | Description |
|---|---|
| COX Inhibition | The compound may inhibit cyclooxygenase enzymes involved in the inflammatory pathway. |
| Cytokine Modulation | Potential to reduce levels of pro-inflammatory cytokines in vitro. |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various tetrahydroquinoline derivatives including this compound. The researchers found that this compound significantly reduced cell viability in multiple cancer cell lines through apoptosis induction.
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial agents published in Antimicrobial Agents and Chemotherapy, this compound was tested against clinical isolates of bacteria. Results showed a notable reduction in bacterial growth compared to control groups.
Mechanism of Action
The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The benzoyl and sulfonamide groups may play a role in binding to these targets, while the tetrahydroquinoline and chlorothiophene moieties could influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of tetrahydroquinoline-based sulfonamides, which exhibit structural diversity in their substituents. Below is a systematic comparison with key analogs:
Substituent Variations on the Tetrahydroquinoline Core
a. N-(1-Isobutyryl-1,2,3,4-Tetrahydroquinolin-7-yl)-4-(tert-Butyl)benzamide (CAS 1004253-21-7)
- Structural Differences : Replaces the benzoyl group with an isobutyryl moiety and substitutes the sulfonamide with a 4-(tert-butyl)benzamide group.
- The absence of a sulfonamide eliminates hydrogen-bonding capacity, which may alter target affinity .
- Safety Profile : Classified as acutely toxic (oral, skin, eye irritation) and a respiratory irritant, highlighting common hazards in this chemical class .
b. 5-Chloro-N-(1-(Ethylsulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)-2-Methylbenzenesulfonamide (CAS 946327-56-6)
- Structural Differences: Features an ethylsulfonyl group at the 1-position of the tetrahydroquinoline and a 2-methylbenzenesulfonamide at the 7-position.
- The methyl group on the benzenesulfonamide may enhance steric hindrance, affecting binding pocket interactions .
- Molecular Weight : 429.0 g/mol, significantly higher than the target compound (exact weight unspecified), which could influence pharmacokinetics .
Variations in the Sulfonamide Moiety
a. 2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-yl)-N-((5-Chlorothiophen-2-yl)Sulfonyl)Acetamide
- Structural Differences: Replaces the tetrahydroquinoline core with an indole ring and adds a methoxy group. Retains the 5-chlorothiophene-2-sulfonamide group.
- Synthesis Yield : 39% under standard coupling conditions, suggesting moderate synthetic accessibility for chlorothiophene sulfonamides .
- Functional Impact : The indole core may confer distinct electronic properties, while the methoxy group could modulate solubility or metabolic stability .
b. N-(1-Benzoyl-1,2,3,4-Tetrahydroquinolin-7-yl)-5-Chloro-2-Methoxybenzene-1-Sulfonamide (CAS 946221-44-9)
- Structural Differences : Substitutes the chlorothiophene with a 5-chloro-2-methoxybenzene ring.
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays.
The compound features a tetrahydroquinoline core linked to a sulfonamide moiety. Its molecular characteristics are essential for understanding its biological interactions:
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN2O2S |
| Molecular Weight | 394.89 g/mol |
| CAS Number | 1206985-10-5 |
| LogP | 4.0469 |
| Polar Surface Area | 61.62 Ų |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydroquinoline Core : This can be achieved through the Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
- Benzoylation : The tetrahydroquinoline is benzoylated using benzoyl chloride in the presence of a base.
- Sulfonamide Formation : The final step involves the reaction with chlorothiophene sulfonamide derivatives.
Antifungal Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit notable antifungal properties. A related study demonstrated that certain N-substituted benzoyl-1,2,3,4-tetrahydroquinolines showed excellent fungicidal activities against pathogens such as Valsa mali and Sclerotinia sclerotiorum, with effective concentrations (EC50) significantly lower than commercial fungicides like flutolanil .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for fungal growth and reproduction.
- Receptor Modulation : It could interact with cellular receptors that regulate various biological pathways.
Study on Antifungal Efficacy
In a comparative study involving various tetrahydroquinoline derivatives, the compound exhibited superior antifungal activity against Sclerotinia sclerotiorum, achieving an EC50 value of 29.52 mg/L in vivo . This highlights its potential as a lead compound for developing new antifungal agents.
Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of similar compounds on cancer cell lines. While specific data on this compound was limited, related studies suggest that modifications to the tetrahydroquinoline structure can enhance cytotoxicity against various cancer cell lines.
Q & A
Basic Question: What are the recommended synthetic strategies for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization of aniline derivatives with benzoyl-protected intermediates .
- Step 2 : Introduction of the sulfonamide group using 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to ensure regioselectivity .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high purity (>95%) .
Key Considerations : Optimize reaction pH and temperature to avoid side products like over-sulfonylation or decomposition of the tetrahydroquinoline moiety .
Basic Question: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Verify substituent positions (e.g., benzoyl group at N1, sulfonamide linkage at C7) through characteristic shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₁₈ClN₂O₃S₂) with <2 ppm error .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions, particularly hydrogen bonding between sulfonamide and adjacent groups .
Basic Question: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against carbonic anhydrase or kinases due to sulfonamide’s affinity for zinc-containing active sites .
- Antimicrobial Screening : Use broth microdilution (MIC values) against Gram-positive/negative strains, noting the chloro-thiophene group’s role in membrane disruption .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s activity?
Methodological Answer:
- Modify Substituents : Replace the benzoyl group with cyclopropanecarbonyl () to enhance metabolic stability or introduce fluorophenyl groups () for improved target binding .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets like EGFR or COX-2 .
- Bioisosteric Replacement : Substitute 5-chlorothiophene with methylthiophene to balance lipophilicity and solubility .
Advanced Question: How to resolve contradictions in reported solubility and stability data?
Methodological Answer:
- Controlled Stability Studies : Perform accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the sulfonamide bond) .
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO, noting discrepancies due to polymorphic forms .
- Light Sensitivity Analysis : Conduct UV-Vis spectroscopy under varying light conditions to assess photodegradation .
Advanced Question: What strategies address low bioavailability in preclinical models?
Methodological Answer:
- Prodrug Design : Convert the sulfonamide to a methyl ester for enhanced intestinal absorption, followed by enzymatic hydrolysis in vivo .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve plasma half-life .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and reduce P-gp efflux liability .
Advanced Question: How to validate target engagement in complex biological systems?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to intended targets (e.g., kinases) by monitoring protein thermal stability shifts .
- Pull-Down Assays : Use biotinylated analogs coupled with streptavidin beads to isolate interacting proteins for LC-MS/MS identification .
- In Vivo Pharmacodynamics : Measure biomarker modulation (e.g., TNF-α for anti-inflammatory activity) in rodent models .
Advanced Question: What analytical methods quantify trace impurities in bulk synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
